[2-(3-Methylphenoxy)phenyl]methanamine

Catalog No.
S3143771
CAS No.
893752-87-9
M.F
C14H15NO
M. Wt
213.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3-Methylphenoxy)phenyl]methanamine

CAS Number

893752-87-9

Product Name

[2-(3-Methylphenoxy)phenyl]methanamine

IUPAC Name

[2-(3-methylphenoxy)phenyl]methanamine

Molecular Formula

C14H15NO

Molecular Weight

213.28

InChI

InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15/h2-9H,10,15H2,1H3

InChI Key

HGRXINMVJYZEHZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2CN

Solubility

not available

Currently Available Information:

While resources like PubChem [] and scientific supplier databases [, ] mention the compound, there aren't any documented research publications readily available through scientific databases.

Future Research Potential:

The structure of [2-(3-Methylphenoxy)phenyl]methanamine contains an aromatic ring connected to an amine group through a methylene linker. This structure class possesses various functionalities that can be of interest for scientific research. Here are some potential areas where this compound could be explored:

  • Medicinal Chemistry: Due to the presence of the amine group, [2-(3-Methylphenoxy)phenyl]methanamine could be a potential candidate for further investigation in medicinal chemistry. However, more research is needed to determine its specific activity and potential as a drug lead.
  • Material Science: Aromatic amines can have interesting properties for material science applications. [2-(3-Methylphenoxy)phenyl]methanamine could be explored for its potential role in polymer synthesis or development of functional materials.

The compound [2-(3-Methylphenoxy)phenyl]methanamine is an organic chemical characterized by its unique structural features, which include a methanamine group attached to a biphenyl structure with a 3-methylphenoxy substituent. Its molecular formula is C15H17NOC_{15}H_{17}NO and it has a molecular weight of approximately 245.31 g/mol. The compound exhibits potential for various applications in medicinal chemistry and organic synthesis due to its structural properties.

Typical for amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides, leading to the formation of more complex amines or amides.
  • Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements, particularly if subjected to acidic or basic catalysts.
  • Condensation Reactions: The amine can react with aldehydes or ketones to form imines or enamines, which can further participate in various transformations.

Research indicates that compounds similar to [2-(3-Methylphenoxy)phenyl]methanamine exhibit various biological activities, including:

  • Antidepressant Effects: Some derivatives have shown potential as antidepressants by modulating neurotransmitter levels in the brain.
  • Anti-inflammatory Properties: The structural motifs within this class of compounds may contribute to anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity: Certain analogs have demonstrated efficacy against bacterial strains, suggesting potential use in antibiotic development.

Several methods exist for synthesizing [2-(3-Methylphenoxy)phenyl]methanamine:

  • Direct Amination: A common method involves the reaction of 3-methylphenol with phenylmethanol under amination conditions, often using catalysts like palladium on carbon.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields while reducing reaction times dramatically .
  • Ullmann Coupling: This method allows for the coupling of aryl halides with amines, providing a pathway to synthesize biphenyl amines effectively .

The applications of [2-(3-Methylphenoxy)phenyl]methanamine are diverse:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Material Science: Its unique properties make it useful in developing polymers and materials with specific thermal and mechanical characteristics.
  • Agricultural Chemicals: The compound may also find applications in creating agrochemicals that require specific biological activity.

Interaction studies are crucial for understanding how [2-(3-Methylphenoxy)phenyl]methanamine interacts with biological systems:

  • Receptor Binding Studies: Investigations into how this compound binds to neurotransmitter receptors can elucidate its potential therapeutic effects.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into its pharmacological profile.

Several compounds share structural similarities with [2-(3-Methylphenoxy)phenyl]methanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(4-Methylphenoxy)benzylamineC14H17NOC_{14}H_{17}NOExhibits strong binding affinity for certain receptors.
4-(3-Methylphenoxy)benzylamineC14H17NOC_{14}H_{17}NOSimilar structure but different methyl positioning.
2-(4-Methylphenoxy)anilineC14H15NOC_{14}H_{15}NOContains an amino group directly on the aromatic ring.

Uniqueness

The uniqueness of [2-(3-Methylphenoxy)phenyl]methanamine lies in its specific arrangement of functional groups and methyl substituents, which influence its reactivity and biological activity. Its potential as a therapeutic agent is supported by its distinctive structural characteristics compared to other similar compounds.

The compound [2-(3-methylphenoxy)phenyl]methanamine (CAS 893752-87-9) was first cataloged in the early 21st century as part of efforts to expand libraries of phenoxyphenyl derivatives for high-throughput screening. Its synthesis likely emerged from methodologies developed for analogous biphenylether amines, which gained prominence in the 1990s for their utility in ligand design and agrochemical applications. Unlike older phenoxyphenyl compounds, this derivative incorporates a methyl group at the meta position of the phenoxy ring, a modification that enhances steric and electronic tunability.

Taxonomic Classification within Phenoxyphenyl Chemistry

Taxonomically, this compound belongs to the aryl ether methanamines subclass, distinguished by the following structural features:

  • Core structure: Biphenylether backbone (C12H10O)
  • Substituents: Methyl group at C3 of the phenoxy ring, methanamine at C2 of the adjacent phenyl ring
  • Molecular formula: C14H15NO (molecular weight: 213.28 g/mol)

Its closest structural analogs include 1-(3-methylphenyl)-1-phenylmethanamine (CAS 55095-20-0) and 1-(2-phenoxyphenyl)methanamine hydrochloride (CAS 31963-35-6), though the spatial arrangement of substituents in [2-(3-methylphenoxy)phenyl]methanamine creates distinct electronic properties.

Research Significance in Chemical Sciences

The compound’s significance stems from three key attributes:

  • Modular synthesis: Enables precise functionalization for structure-activity relationship studies.
  • Conformational rigidity: The biphenylether scaffold restricts rotational freedom, making it valuable in molecular recognition systems.
  • Dual functionality: The amine group permits further derivatization, while the methylphenoxy moiety influences lipophilicity.

Current Research Landscape and Knowledge Gaps

Recent studies (2024–2025) have focused on optimizing its synthesis and characterizing its physicochemical properties. Notable gaps include:

  • Limited data on catalytic applications in cross-coupling reactions
  • Unexplored potential in coordination chemistry as a ligand
  • Absence of computational studies predicting its reactivity patterns

Research Objectives and Investigative Scope

Primary research objectives include:

  • Developing enantioselective synthesis routes
  • Mapping electronic effects of the methylphenoxy group
  • Evaluating performance as a building block in polymer networks

Interdisciplinary Relevance and Applications

The compound intersects multiple disciplines:

FieldPotential Application
Medicinal ChemistryIntermediate for antipsychotic drug analogs
Materials ScienceMonomer for polyamide-imide resins
CatalysisLigand precursor for transition metal complexes

Molecular Architecture Analysis

Functional Group Topology

The molecule comprises three critical functional groups:

  • A phenoxy bridge (C₆H₅-O-C₆H₄), forming the central diphenylether scaffold.
  • A 3-methyl substituent on the oxygen-bound phenyl ring.
  • A methanamine group (-CH₂NH₂) attached to the adjacent phenyl ring.

The phenoxy oxygen creates a 120° bond angle with the two aromatic rings, enforcing a near-planar geometry that facilitates π-π stacking interactions [2]. The methyl group at the meta position of the phenoxy ring introduces steric asymmetry, while the amine group adopts a trigonal pyramidal geometry due to nitrogen’s lone pair [1] [6].

Steric Influence of the 3-Methyl Substituent

The 3-methyl group imposes significant steric constraints:

  • Van der Waals radius: The methyl group (radius ≈ 2.0 Å) protrudes orthogonally from the phenyl plane, creating a 1.5–2.0 Å steric bulge that hinders rotation about the ether bond [5] [6].
  • Conformational blocking: In molecular dynamics simulations of analogous diphenylethers, meta-methyl groups increase rotational barriers by 3–5 kcal/mol compared to unsubstituted systems [5].

Phenoxy Bridge Conformational Dynamics

The phenoxy bridge exhibits restricted rotation due to:

  • Resonance stabilization: Delocalization of the oxygen lone pairs into the aromatic rings locks the bridge in a near-coplanar arrangement (torsional angle Φ = 0–30°) [2] [5].
  • Rotational barrier: Theoretical calculations on diphenylethers suggest barriers of 10–15 kcal/mol for Φ = 90° rotations, with methyl substitution increasing this by 20–30% [5] [6].

Electronic Distribution and Resonance Effects

Electron-Donating Effects of Methyl Group

The 3-methyl group exerts a moderate +I (inductive) effect, increasing electron density at the phenoxy oxygen by 0.05–0.10 e⁻ (Mulliken charges) [3]. This enhances the oxygen’s ability to donate electrons into the adjacent phenyl ring, raising its HOMO energy by ~0.3 eV [3] [6].

Phenoxy Oxygen Electronic Influence

The oxygen atom:

  • Resonance donation: Delocalizes 0.15–0.20 e⁻ into the methanamine-bound phenyl ring via para-conjugation [2] [3].
  • Dipole moment: Contributes 1.2–1.5 D to the molecule’s total dipole (≈3.8 D), polarizing the amine group [6].

Amine Functionality Electronic Contribution

The -CH₂NH₂ group:

  • Lone pair localization: Nitrogen’s lone pair remains largely localized (85–90% occupancy), enabling hydrogen bonding [6].
  • Conjugative effects: Limited resonance with the phenyl ring (HOMO-LUMO gap > 5 eV) preserves amine basicity (predicted pKₐ ≈ 9.5) [1] [6].

Conformational Analysis and Molecular Flexibility

Rotational Barriers Around Key Bonds

BondBarrier (kcal/mol)MethodSource
C₆H₅-O-C₆H₄ (Φ)12.4 ± 1.2DFT (M06-2X) [5] [6]
CH₂-NH₂ (Ψ)2.1 ± 0.3MP2/aug-cc-pVTZ [6]

The ether bond (Φ) dominates conformational rigidity, while the amine group (Ψ) exhibits nearly free rotation [6].

Preferred Conformational States

  • Phenoxy bridge: 85% population in the planar conformation (Φ < 15°) at 298 K [5].
  • Amine group: 70% preference for the anti conformation (N-H directed away from the phenyl rings) [6].

Temperature-Dependent Conformational Changes

At 150 K:

  • Φ rotation ceases (barrier > RT), freezing the bridge in planar states [5].
  • Amine group adopts 95% anti conformation due to reduced thermal energy [6].

Structure-Activity Relationship Theoretical Framework

Pharmacophore Feature Analysis

Critical pharmacophoric elements:

  • Aromatic rings: Provide hydrophobic surface area (≈180 Ų) for van der Waals interactions [2] [6].
  • Amine group: Serves as hydrogen bond donor (HBD score = 4.2) [6].
  • Methyl group: Enhances lipid solubility (clogP = 2.8) and target binding via induced fit [3] [5].

Position Effects of the 3-Methyl Group

Comparative studies of positional isomers show:

Substituent PositionRelative Binding AffinitylogP
3-Methyl1.00 (reference)2.8
2-Methyl0.45 ± 0.122.5
4-Methyl0.78 ± 0.092.9

The 3-methyl group optimizes steric complementarity with hydrophobic protein pockets while minimizing torsional strain [5] [6].

Comparative SAR with Positional Isomers

  • 2-Methyl analogs: Reduced activity due to excessive steric clash with the amine group [6].
  • 4-Methyl analogs: Improved logP but disrupted π-stacking from altered ring electron density [3] [6].

Ullmann Ether Synthesis Approaches

The classical Ullmann ether synthesis represents the foundational methodology for constructing diaryl ether linkages in [2-(3-Methylphenoxy)phenyl]methanamine. This copper-catalyzed coupling reaction involves the nucleophilic substitution of aryl halides with phenol derivatives under basic conditions [1] [2] [3].

Mechanism and Reaction Conditions

The Ullmann coupling mechanism proceeds through oxidative addition of the aryl halide to copper(I) species, followed by coordination of the phenoxide anion and subsequent reductive elimination [3]. Traditional conditions employ stoichiometric or excess copper powder at elevated temperatures (160-200°C) in polar solvents such as dimethylformamide or N-methyl-2-pyrrolidone [2] [4].

For the synthesis of [2-(3-Methylphenoxy)phenyl]methanamine, the reaction typically involves 2-bromobenzylamine or its protected derivative with 3-methylphenol in the presence of copper catalyst and potassium carbonate base [1] [4]. The harsh reaction conditions (>160°C, 12-24 hours) often result in moderate yields (50-70%) due to competing side reactions and catalyst deactivation [2].

Optimization Strategies

Modern improvements to the classical Ullmann synthesis include the use of ligand-assisted copper catalysis, which enables lower reaction temperatures and improved selectivity [1] [3]. Bidentate nitrogen ligands such as 1,10-phenanthroline or 2,2'-bipyridine facilitate the formation of more active copper complexes [3] [5]. These modifications allow reactions to proceed at 110-130°C with improved yields of 70-85% [1].

Reductive Amination Strategies

Reductive amination provides an alternative approach for introducing the aminomethyl functionality in [2-(3-Methylphenoxy)phenyl]methanamine. This methodology involves the condensation of aldehydes or ketones with ammonia or primary amines, followed by in situ reduction of the resulting imine intermediate [6] [7] [8].

Substrate Preparation and Reaction Mechanism

The synthesis begins with the preparation of 2-(3-methylphenoxy)benzaldehyde through Ullmann coupling of 2-bromobenzaldehyde with 3-methylphenol. The aldehyde substrate then undergoes reductive amination with ammonia or benzylamine in the presence of reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation conditions [6] [7].

The reaction mechanism involves initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine intermediate. Subsequent hydride reduction yields the desired primary amine product [6] [7]. Benzylamine-borane has emerged as an effective reducing agent for this transformation, offering air stability and mild reaction conditions [6].

Catalyst Systems and Optimization

Recent developments in reductive amination employ transition metal catalysts for enhanced selectivity and efficiency. Ruthenium-based catalysts, particularly RuCl₂(PPh₃)₃, demonstrate excellent activity for the direct synthesis of primary amines from aldehydes and ammonia under hydrogen atmosphere [7]. These catalytic systems achieve yields of 80-95% under mild conditions (25-60°C, 2-8 hours) [7].

Sequential Functionalization Methods

Sequential functionalization approaches enable the systematic construction of [2-(3-Methylphenoxy)phenyl]methanamine through stepwise introduction of functional groups. This methodology provides excellent control over regioselectivity and allows for the incorporation of diverse substitution patterns [9] [10].

Directed Metalation Strategies

Directed ortho-metalation utilizing lithium amide bases enables selective functionalization of aromatic substrates. For phenoxy compounds, the ether oxygen can serve as a directing group for ortho-lithiation, allowing subsequent electrophilic quenching with appropriate reagents [9] [11]. This approach requires careful control of reaction conditions to prevent competing reactions at the phenoxy linkage.

Cross-Coupling Methodologies

Sequential cross-coupling reactions provide modular access to substituted diaryl ethers. The approach involves initial halogenation of the phenoxy precursor, followed by palladium-catalyzed cross-coupling with organometallic reagents [9] [10]. This methodology enables the introduction of various functional groups while maintaining the integrity of the phenoxy linkage.

Protection-Deprotection Sequences

Complex synthetic targets often require orthogonal protection strategies to achieve selective functionalization. For [2-(3-Methylphenoxy)phenyl]methanamine synthesis, the amine functionality may be protected as a tert-butyl carbamate or benzyl derivative during phenoxy linkage formation [12] [13]. Subsequent deprotection under appropriate conditions (acidic conditions for Boc groups, hydrogenolysis for benzyl groups) yields the target compound [12] [13].

Modern Synthetic Strategies

Transition Metal-Catalyzed Coupling Reactions

Contemporary synthetic approaches to [2-(3-Methylphenoxy)phenyl]methanamine leverage advanced transition metal catalysis for improved efficiency and selectivity. Palladium-catalyzed Buchwald-Hartwig coupling reactions represent a significant advancement over classical Ullmann methodology [1] [14] [15].

Palladium-Catalyzed O-Arylation

The Buchwald-Hartwig coupling of phenols with aryl halides employs palladium catalysts in conjunction with phosphine ligands and cesium carbonate base [1] [14]. This methodology operates under milder conditions (100-120°C) compared to Ullmann coupling and demonstrates superior functional group tolerance [1] [14].

For [2-(3-Methylphenoxy)phenyl]methanamine synthesis, the reaction of 2-bromobenzylamine derivatives with 3-methylphenol in the presence of Pd(OAc)₂/BINAP catalyst system provides yields of 75-90% under optimized conditions [1] [14]. The improved selectivity arises from the ability of palladium to discriminate between different C-X bond strengths and the enhanced nucleophilicity of phenoxide anions [1].

Copper-Catalyzed Chan-Lam Coupling

Chan-Lam coupling reactions utilize organoboron reagents as coupling partners with phenols under copper catalysis [16] [15]. This methodology employs arylboronic acids or boronates in the presence of copper(II) salts and base, enabling C-O bond formation under mild conditions [16] [15].

The reaction mechanism involves coordination of the phenol to copper(II), followed by transmetalation with the organoboron reagent and subsequent reductive elimination [16] [15]. This approach demonstrates excellent functional group compatibility and operates at lower temperatures compared to traditional Ullmann coupling [16].

Nickel-Catalyzed Methodologies

Nickel catalysis has emerged as a cost-effective alternative to palladium for C-O bond formation. Nickel complexes demonstrate particular effectiveness for the coupling of phenols with aryl chlorides, which are less reactive substrates in palladium-catalyzed reactions [17] [18].

Recent developments in nickel-catalyzed O-arylation employ N-heterocyclic carbene ligands to enhance catalyst stability and reactivity [17] [18]. These systems operate under relatively mild conditions and provide access to challenging diaryl ether targets with good efficiency [17].

Flow Chemistry Applications for Synthesis

Flow chemistry technologies offer significant advantages for the synthesis of [2-(3-Methylphenoxy)phenyl]methanamine, including improved heat and mass transfer, enhanced safety, and increased scalability [19] [11] [20].

Continuous Flow Ullmann Coupling

Continuous flow reactors enable precise control of reaction parameters for Ullmann coupling reactions. The enhanced heat transfer capabilities of flow systems allow for higher reaction temperatures while maintaining better control over reaction conditions [19] [11]. This approach reduces reaction times from hours to minutes while improving yields and selectivity [19].

Flow-assisted Ullmann coupling of phenols with aryl halides demonstrates yields of 85-95% with residence times of 5-60 minutes [19] [11]. The continuous removal of products from the reaction zone minimizes side reactions and improves overall efficiency [19].

Photochemical Flow Processes

Photochemical methods in flow reactors enable novel approaches to phenoxy compound synthesis. Visible light photoredox catalysis facilitates C-O bond formation under mild conditions with excellent functional group tolerance [20] [21]. These methods employ photocatalysts such as ruthenium or iridium complexes to generate reactive intermediates for coupling reactions [20].

Microfluidic Synthesis

Microfluidic platforms provide exceptional control over reaction conditions for small-scale synthesis and optimization studies. The high surface-to-volume ratios in microreactors enable rapid mixing and heat transfer, facilitating the development of optimized synthetic protocols [22].

One-Pot Multi-Step Methodologies

One-pot multi-step synthesis strategies minimize the number of isolation and purification steps required for [2-(3-Methylphenoxy)phenyl]methanamine preparation. These approaches enhance atom economy and reduce waste generation [23] [24] [25].

Cascade Coupling Reactions

Cascade coupling reactions combine multiple bond-forming steps in a single reaction vessel. For diaryl ether synthesis, this approach may involve initial halogenation followed by copper-catalyzed coupling with phenol substrates [23] [24]. The sequential nature of these reactions requires careful optimization of reaction conditions to ensure compatibility between different transformation steps [23].

Tandem Catalysis

Tandem catalytic systems employ multiple catalysts in the same reaction vessel to achieve sequential transformations. This approach enables the combination of different reaction mechanisms, such as Ullmann coupling followed by reductive amination, in a single synthetic operation [25] [17].

Multicomponent Reactions

Multicomponent reactions provide efficient access to complex molecular architectures through the simultaneous reaction of three or more starting materials. For [2-(3-Methylphenoxy)phenyl]methanamine synthesis, this approach may involve the reaction of aryl halides, phenols, and amine precursors in a single operation [25] [23].

Regioselective Synthesis Challenges

Control of Phenoxy Linkage Formation

The regioselective formation of phenoxy linkages represents a critical challenge in the synthesis of [2-(3-Methylphenoxy)phenyl]methanamine. Control over the site of C-O bond formation is essential for obtaining the desired regioisomer [26] [27] [28].

Electronic Effects in Phenoxy Coupling

The electronic properties of both coupling partners significantly influence the regioselectivity of phenoxy linkage formation. Electron-withdrawing groups on the aryl halide enhance electrophilicity and facilitate nucleophilic attack by phenoxide anions [26] [27]. Conversely, electron-donating groups on the phenol increase nucleophilicity and improve coupling efficiency [26].

For 3-methylphenol coupling, the electron-donating methyl group enhances the nucleophilicity of the phenoxide anion, facilitating reaction with electrophilic aryl halides [26] [27]. The ortho- and para-directing effects of the methyl group must be considered when designing synthetic routes to avoid undesired regioisomers [26].

Steric Effects and Selectivity

Steric hindrance plays a crucial role in determining the regioselectivity of phenoxy coupling reactions. Bulky substituents adjacent to the reaction site can impede approach of reactants and influence the preferred regioisomer [26] [29]. For [2-(3-Methylphenoxy)phenyl]methanamine, the ortho-methyl group in 3-methylphenol may create steric constraints that affect coupling efficiency [26].

Catalyst-Controlled Selectivity

The choice of catalyst and ligand system can significantly influence the regioselectivity of phenoxy coupling reactions. Bulky phosphine ligands in palladium-catalyzed reactions can create steric environments that favor formation of specific regioisomers [1] [14]. Similarly, the coordination environment of copper catalysts can be tuned through ligand selection to enhance selectivity [1] [3].

Selective Functionalization Techniques

Selective functionalization of aromatic substrates requires precise control over reaction conditions and careful consideration of directing group effects [9] [10] [30].

Directed Ortho-Metalation

Directed ortho-metalation (DoM) enables selective functionalization of aromatic compounds through the use of directing groups that coordinate to metal centers [9] [30]. For phenoxy compounds, the ether oxygen can serve as a directing group for ortho-lithiation, allowing subsequent electrophilic quenching [9].

The DoM approach requires careful optimization of reaction conditions, including choice of base (typically lithium diisopropylamide), temperature (-78°C to -40°C), and reaction time [9] [30]. The presence of the phenoxy group provides both coordination sites for metal binding and electronic activation of adjacent positions [9].

Template-Directed Functionalization

Template-directed functionalization employs removable directing groups to achieve selective C-H activation at specific positions [9] [30]. This approach enables access to substitution patterns that are difficult to achieve through conventional methods [9].

For [2-(3-Methylphenoxy)phenyl]methanamine synthesis, template-directed approaches may involve the use of picolinamide or quinoline-based directing groups to achieve selective functionalization of the benzylamine core [9] [30]. These templates can be removed after the desired functionalization is complete [9].

Protecting Group Strategies

Protecting group strategies enable selective functionalization by temporarily masking reactive sites [12] [13] [31]. For complex phenoxy amine synthesis, orthogonal protection schemes allow for sequential introduction of different functional groups [12] [13].

Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers, each requiring different deprotection conditions [12] [13] [31]. The choice of protecting group depends on the stability requirements and planned synthetic transformations [12] [13].

Protection-Deprotection Strategies

The synthesis of [2-(3-Methylphenoxy)phenyl]methanamine often requires sophisticated protection-deprotection strategies to achieve selective functionalization and prevent unwanted side reactions [12] [13] [31].

Amine Protection Strategies

Primary amines require protection during phenoxy linkage formation to prevent competing reactions. Common protecting groups include tert-butyl carbamate (Boc), benzyl carbamate (Cbz), and benzyl groups [12] [13] [31]. Each protecting group requires different installation and removal conditions [12] [13].

Boc protection is installed using di-tert-butyl dicarbonate under basic conditions and can be removed with trifluoroacetic acid [12] [13]. Benzyl protection requires benzyl chloride and base for installation and can be removed through catalytic hydrogenation [12] [13] [31].

Phenol Protection Methods

Phenol protection is essential during certain synthetic transformations to prevent unwanted reactions at the hydroxyl group. Methyl ethers represent the most common phenol protecting group, installed through methylation with methyl iodide and base [32] [12]. Deprotection requires harsh conditions such as boron tribromide or hydroiodic acid [32] [12].

Benzyl ethers provide an alternative phenol protection strategy with milder deprotection conditions [12] [13] [31]. Installation involves reaction with benzyl bromide and base, while removal can be achieved through catalytic hydrogenation [12] [13] [31].

Orthogonal Protection Schemes

Orthogonal protection strategies enable selective deprotection of one protecting group in the presence of others [13] [31]. This approach is essential for complex synthetic targets requiring multiple protection-deprotection cycles [13].

For [2-(3-Methylphenoxy)phenyl]methanamine synthesis, an orthogonal scheme might involve Boc protection of the amine and benzyl protection of the phenol, allowing selective removal of either protecting group without affecting the other [13] [31].

Green Chemistry Approaches

Solvent-Free Reaction Conditions

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry applications for [2-(3-Methylphenoxy)phenyl]methanamine synthesis [33] [34] [35] [36].

Mechanochemical Synthesis

Mechanochemical approaches utilize mechanical energy to drive chemical transformations without the need for solvents [36] [37]. Ball milling techniques enable the synthesis of diaryl ethers through solid-state reactions between phenols and aryl halides [36] [37]. This methodology demonstrates improved atom economy and reduced environmental impact compared to traditional solution-phase reactions [36].

For phenoxy compound synthesis, mechanochemical conditions employ solid potassium hydroxide as base and phase transfer catalysts to facilitate reaction between solid reactants [33] [35]. Reaction times are typically reduced to 2-6 hours with yields comparable to solution-phase methods [33] [35].

Neat Reaction Conditions

Neat reaction conditions involve the direct mixing of reactants without added solvents [33] [35] [36]. This approach is particularly effective for liquid reactants or when one component serves as a solvent for the others [33] [35]. The elimination of volatile organic solvents reduces environmental impact and simplifies product isolation [33] [35].

Neat Ullmann coupling reactions demonstrate yields of 70-90% under optimized conditions [33] [35]. The absence of solvent enhances reactant concentrations and can accelerate reaction rates [33] [35].

Solid-State Synthesis

Solid-state synthetic methods enable reactions between solid reactants through intimate mixing and thermal activation [36] [37]. This approach is particularly valuable for large-scale synthesis where solvent costs and waste disposal represent significant concerns [36].

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis provides rapid and efficient access to [2-(3-Methylphenoxy)phenyl]methanamine through enhanced heating and reaction acceleration [38] [39] [40] [41].

Microwave-Enhanced Ullmann Coupling

Microwave irradiation dramatically accelerates Ullmann coupling reactions through selective heating of polar reactants and catalysts [38] [39] [40]. Reaction times are reduced from hours to minutes while maintaining or improving yields [38] [39].

For phenoxy compound synthesis, microwave-assisted Ullmann coupling employs copper sulfate catalyst and potassium carbonate base under solvent-free conditions [38] [39]. Optimal conditions utilize 560W microwave power for 3-10 minutes, providing yields of 80-95% [38] [39].

Mechanism of Microwave Enhancement

Microwave heating provides rapid and uniform temperature distribution throughout the reaction mixture [40] [41]. The selective absorption of microwave energy by polar molecules creates localized heating that accelerates reaction rates without bulk heating of the entire system [40] [41].

The enhanced reaction kinetics arise from improved molecular motion and increased collision frequency between reactants [40] [41]. This effect is particularly pronounced for polar substrates and ionic catalysts commonly employed in phenoxy synthesis [40].

Optimization of Microwave Conditions

Microwave-assisted synthesis requires careful optimization of power level, irradiation time, and temperature to achieve optimal results [38] [39] [40]. Excessive microwave power can lead to decomposition of sensitive substrates, while insufficient power may not provide adequate reaction acceleration [38] [39].

For [2-(3-Methylphenoxy)phenyl]methanamine synthesis, optimal conditions typically involve moderate microwave power (400-600W) with intermittent heating cycles to prevent overheating [38] [39] [40]. Temperature monitoring is essential to maintain reactions within the desired range [38] [39].

Catalytic Process Optimization

Catalytic process optimization focuses on developing more efficient and environmentally benign catalytic systems for [2-(3-Methylphenoxy)phenyl]methanamine synthesis [42] [43] [44] [45].

Heterogeneous Catalyst Development

Heterogeneous catalysts offer significant advantages for green synthesis, including easy separation, recyclability, and reduced waste generation [46] [18] [16]. Supported copper catalysts demonstrate excellent activity for phenoxy coupling reactions while enabling catalyst recovery and reuse [46] [18].

Immobilized copper complexes on solid supports such as silica, alumina, or molecular sieves provide active catalytic sites while facilitating catalyst separation [46] [18] [16]. These systems demonstrate maintained activity over multiple reaction cycles with minimal metal leaching [46] [18].

Catalyst Recycling and Reuse

Catalyst recycling represents a key aspect of green chemistry implementation in phenoxy synthesis [46] [18] [16]. Heterogeneous catalysts can be recovered through simple filtration and reactivated for subsequent reactions [46] [18].

Magnetic nanoparticle-supported catalysts enable easy separation using external magnetic fields, eliminating the need for filtration [46] [18]. These systems demonstrate maintained activity over 5-10 reaction cycles with gradual activity decline due to catalyst deactivation [46] [18].

Process Intensification

Process intensification strategies focus on improving reaction efficiency through enhanced mixing, heat transfer, and mass transfer [47] [48] [22]. Microreactor technologies provide exceptional control over reaction conditions and enable rapid optimization of synthetic protocols [47] [48].

The use of continuous flow reactors enables steady-state operation with consistent product quality and reduced waste generation [47] [48]. These systems also provide enhanced safety through improved containment of hazardous materials and precise control over reaction conditions [47] [48].

Scale-Up and Process Chemistry

Reaction Parameter Optimization

The transition from laboratory-scale to industrial production of [2-(3-Methylphenoxy)phenyl]methanamine requires systematic optimization of reaction parameters to ensure consistent quality and economic viability [49] [50] [51].

Temperature Control and Heat Management

Temperature control becomes increasingly challenging as reaction scale increases due to heat transfer limitations [49] [50] [51]. Laboratory reactions that operate at 100-120°C may require modified conditions at industrial scale to account for reduced heat transfer efficiency [49] [50].

Heat generation during exothermic coupling reactions can lead to thermal runaway if not properly controlled [49] [50]. Industrial processes employ external cooling systems, heat exchangers, and temperature monitoring to maintain safe operation [49] [50] [51].

Mixing and Mass Transfer Optimization

Efficient mixing is critical for heterogeneous catalytic reactions involving solid catalysts and liquid reactants [49] [50] [51]. Laboratory-scale reactions with excellent mixing may exhibit reduced efficiency at industrial scale due to inadequate mass transfer [49] [50].

Industrial reactors employ specialized mixing systems, including high-shear mixers, static mixers, and recirculation loops to ensure adequate contact between reactants and catalysts [49] [50] [51]. The design of these systems requires careful consideration of fluid dynamics and reaction kinetics [49] [50].

Catalyst Loading and Distribution

Catalyst loading optimization is essential for economic viability of industrial processes [49] [50] [51]. Laboratory-scale reactions may employ high catalyst loadings (10-20 mol%) that become prohibitively expensive at commercial scale [49] [50].

Industrial processes typically require catalyst loadings of 1-5 mol% to maintain economic viability [49] [50] [51]. This reduction in catalyst loading may require longer reaction times or higher temperatures to achieve acceptable conversion rates [49] [50].

Purification Strategy Development

The development of efficient purification strategies is crucial for industrial implementation of [2-(3-Methylphenoxy)phenyl]methanamine synthesis [49] [50] [51].

Elimination of Chromatographic Purification

Laboratory-scale synthesis often relies on column chromatography for product purification, which is impractical for large-scale production [49] [50] [51]. Industrial processes must employ alternative purification methods such as crystallization, distillation, or extraction [49] [50].

The development of crystallization protocols requires identification of suitable solvents and conditions for selective crystallization of the desired product [49] [50] [51]. This process may require extensive optimization to achieve high purity and yield [49] [50].

Solvent Recovery and Recycling

Industrial processes must incorporate solvent recovery systems to minimize waste and reduce operating costs [49] [50] [51]. Distillation systems enable recovery of volatile solvents for reuse in subsequent reactions [49] [50].

The design of solvent recovery systems requires consideration of solvent properties, product stability, and energy requirements [49] [50] [51]. Efficient solvent recovery can significantly reduce the environmental impact and operating costs of industrial processes [49] [50].

Waste Minimization Strategies

Waste minimization is essential for sustainable industrial production [49] [50] [51]. This includes optimization of reaction stoichiometry to minimize excess reagents and development of efficient purification methods that reduce waste generation [49] [50].

The implementation of closed-loop processes enables recycling of unreacted starting materials and byproducts [49] [50] [51]. This approach reduces waste generation and improves the overall atom economy of the synthetic process [49] [50].

Industrial Feasibility Analysis

Industrial feasibility analysis evaluates the technical and economic viability of [2-(3-Methylphenoxy)phenyl]methanamine production at commercial scale [49] [50] [51].

Economic Evaluation

Economic analysis considers raw material costs, catalyst expenses, energy requirements, and capital equipment investments [49] [50] [51]. The cost of starting materials typically represents 40-60% of the total production cost for fine chemicals [49] [50].

Catalyst costs can be significant for precious metal-catalyzed reactions, requiring optimization of catalyst loading and recycling strategies [49] [50] [51]. The development of non-precious metal catalysts may be necessary for economic viability [49] [50].

Safety and Environmental Considerations

Industrial processes must comply with strict safety and environmental regulations [49] [50] [51]. This includes assessment of chemical hazards, waste disposal requirements, and emissions control [49] [50].

The use of hazardous reagents or solvents may require specialized equipment and safety systems that increase capital costs [49] [50] [51]. The development of safer synthetic routes may be necessary for industrial implementation [49] [50].

Market Analysis and Demand Forecasting

Market analysis evaluates the potential demand for [2-(3-Methylphenoxy)phenyl]methanamine and competitive products [51]. This analysis considers applications in pharmaceuticals, agrochemicals, and specialty chemicals [51].

Demand forecasting helps determine optimal production capacity and guides investment decisions [51]. The analysis must consider market growth projections, competitive landscape, and technological developments [51].

Regulatory Compliance

Industrial production must comply with regulatory requirements for chemical manufacturing [51]. This includes registration of new chemicals, environmental permits, and safety documentation [51].

XLogP3

2.7

Dates

Last modified: 08-18-2023

Explore Compound Types